

An In-depth Technical Guide to 2-[(E)-2-phenylethenyl]phenol

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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126

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Introduction

2-[(E)-2-phenylethenyl]phenol, also commonly known as trans-2-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Stilbenoids are a class of natural and synthetic compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[1] This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis, and biological activities of **2-[(E)-2-phenylethenyl]phenol**, with a focus on its potential applications in research and drug development.

IUPAC Name and Chemical Structure

The unequivocal identification of a chemical entity is paramount in scientific research. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is **2-[(E)-2-phenylethenyl]phenol**.[2] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituents are on opposite sides (a trans configuration).

Synonyms:trans-2-hydroxystilbene, 2-Styrylphenol, 2-[(1E)-2-phenylethenyl]-phenol.[3]

The chemical structure consists of a phenol ring substituted at the ortho position with a phenylethenyl (styryl) group.



Molecular Structure:

Figure 1: Chemical structure of **2-[(E)-2-phenylethenyl]phenol**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and crystallographic data for **2-[(E)-2-phenylethenyl]phenol** is presented in Table 1. While experimental spectral data is not widely published, the expected characteristics can be inferred from its structure and data on related compounds.

Table 1: Physicochemical and Crystallographic Data

Property	Value	Reference
Molecular Formula	C14H12O	[2]
Molecular Weight	196.24 g/mol	[2]
Crystal System	Orthorhombic	[2]
Space Group	P c a 2 ₁	[2]
Unit Cell Dimensions	a = 11.6193 Å, b = 7.6800 Å, c = 11.3584 Å	[2]
α = 90.00°, β = 90.00°, γ = 90.00°	[2]	

Spectroscopic Data (Expected):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and phenyl rings, typically in the range of δ 6.5-8.0 ppm. The vinylic protons of the ethenyl bridge would appear as doublets with a large coupling constant (J > 15 Hz), characteristic of a trans configuration.[4] The phenolic hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.



- 13 C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. The two vinylic carbons would appear in the olefinic region (δ 120-140 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group.[5] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic rings and the double bond would appear in the 1450-1600 cm⁻¹ region.[6] A strong C-O stretching band is expected around 1200 cm⁻¹.[6]
- Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Mass Spectrometry Data Center.[3] The molecular ion peak (M+) would be observed at m/z 196.

Synthesis Methodologies

Several synthetic routes are available for the preparation of stilbenes, with the Wittig reaction, Heck reaction, and Perkin condensation being the most common.[1][7] A representative protocol for the synthesis of **2-[(E)-2-phenylethenyl]phenol** via the Wittig reaction is detailed below.

Experimental Protocol: Wittig Reaction Synthesis

This protocol describes the synthesis of **2-[(E)-2-phenylethenyl]phenol** from salicylaldehyde and benzyltriphenylphosphonium chloride.

Materials:

- Benzyltriphenylphosphonium chloride
- Salicylaldehyde
- Sodium hydride (NaH) or another suitable strong base
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Diethyl ether



- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert
 atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1
 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium
 hydride (1.1 equivalents) portion-wise with stirring. Allow the reaction mixture to warm to
 room temperature and stir for 1-2 hours, during which the color should change, indicating the
 formation of the phosphorus ylide.
- Wittig Reaction: To the ylide solution, add a solution of salicylaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thinlayer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the organic phase under reduced
 pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide
 as a byproduct. Purify the crude product by column chromatography on silica gel, using a
 hexane-ethyl acetate gradient as the eluent, to afford pure 2-[(E)-2-phenylethenyl]phenol.

Workflow for Wittig Synthesis:

Figure 2: General workflow for the synthesis of **2-[(E)-2-phenylethenyl]phenol**.

Biological Activity and Signaling Pathways



Hydroxystilbenes, including **2-[(E)-2-phenylethenyl]phenol**, are known to exhibit a range of biological activities, most notably estrogenic and anti-inflammatory effects.

Estrogenic Activity

Some hydroxystilbenes can act as phytoestrogens, compounds that mimic the effects of estrogen by binding to estrogen receptors (ERs).[8] This interaction can trigger both genomic and non-genomic signaling pathways.

Signaling Pathway: Upon binding to estrogen receptor alpha (ERα), **2-[(E)-2-phenylethenyl]phenol** can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Additionally, membrane-associated ERα can initiate rapid, non-genomic signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can also influence cell proliferation and survival.[9][10]

Figure 3: Estrogen receptor signaling pathway activated by 2-hydroxystilbene.

Anti-inflammatory Activity

Stilbenoids have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-kB) pathway, and the activation of antioxidant pathways, like the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12]

Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. **2-[(E)-2-phenylethenyl]phenol** may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[13] Concurrently, it may activate the AMPK/Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.[14]

Figure 4: Anti-inflammatory signaling pathways modulated by 2-hydroxystilbene.

Experimental Protocols for Biological Assays



Estrogenic Activity Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).

Materials:

- MCF-7 cells
- Dulbecco's Modified Eagle Medium (DMEM) without phenol red
- Fetal bovine serum (FBS), charcoal-stripped
- 2-[(E)-2-phenylethenyl]phenol
- 17β-Estradiol (positive control)
- Tamoxifen or ICI 182,780 (ER antagonist)
- Cell proliferation assay reagent (e.g., MTT, WST-1)
- 96-well plates

Procedure:

- Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3 x 10³ cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to attach for 24 hours.
- Treatment: Replace the medium with fresh medium containing various concentrations of **2 [(E)-2-phenylethenyl]phenol**, 17β-estradiol, or vehicle control. To confirm ER-mediated effects, co-treat cells with the test compound and an ER antagonist.
- Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared treatment solutions on day 3.
- Proliferation Assay: On day 6, measure cell proliferation using a suitable assay according to the manufacturer's instructions.



• Data Analysis: Calculate the proliferative effect relative to the vehicle control. Determine the EC₅₀ value for the test compound.

Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- DMEM
- FBS
- 2-[(E)-2-phenylethenyl]phenol
- Lipopolysaccharide (LPS)
- Griess reagent
- · 96-well plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of 2-[(E)-2-phenylethenyl]phenol for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess reagent in a new 96-well plate.



- Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The
 concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard
 curve.
- Data Analysis: Calculate the percentage inhibition of NO production compared to the LPSonly treated cells.

Conclusion

2-[(E)-2-phenylethenyl]phenol is a stilbenoid with a well-defined chemical structure and interesting biological properties. Its potential to modulate estrogen receptor and inflammatory signaling pathways makes it a valuable tool for research in oncology, endocrinology, and immunology. This technical guide has provided key information on its nomenclature, properties, synthesis, and biological activities, along with detailed experimental protocols, to support further investigation and potential therapeutic development.

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